HPPD-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

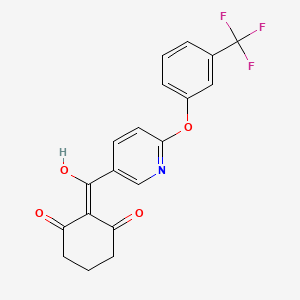

C19H14F3NO4 |

|---|---|

Molecular Weight |

377.3 g/mol |

IUPAC Name |

2-[hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione |

InChI |

InChI=1S/C19H14F3NO4/c20-19(21,22)12-3-1-4-13(9-12)27-16-8-7-11(10-23-16)18(26)17-14(24)5-2-6-15(17)25/h1,3-4,7-10,26H,2,5-6H2 |

InChI Key |

DVWIQSGZSCENBF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C(=C(C2=CN=C(C=C2)OC3=CC=CC(=C3)C(F)(F)F)O)C(=O)C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Pathophysiology of Hallucinogen Persisting Perception Disorder (HPPD)

Disclaimer: Initial searches for "HPPD-IN-4" did not yield results for a specific chemical compound. The following technical guide focuses on Hallucinogen Persisting Perception Disorder (HPPD), a clinical condition that is the subject of the provided search results. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Hallucinogen Persisting Perception Disorder (HPPD)

Hallucinogen Persisting Perception Disorder (HPPD) is a rare and debilitating condition characterized by the re-experiencing of perceptual disturbances that were first encountered during a previous hallucinogen intoxication.[1][2] Unlike transient "flashbacks," the symptoms of HPPD are persistent, causing significant distress or impairment in social, occupational, or other important areas of functioning.[2] The disorder is recognized in the Diagnostic and Statistical Manual of Mental Disorders, 5th Edition (DSM-5).[1][2] While classically associated with lysergic acid diethylamide (LSD), HPPD has been linked to a variety of other substances, including psilocybin, MDMA, and cannabis.[1][3]

The core of HPPD lies in its predominantly visual symptoms, which can include geometric hallucinations, palinopsia (trails of images of moving objects), halos around objects, intensified colors, and visual snow.[1][3] The pathophysiology is not fully understood, but leading hypotheses point towards a disruption in the central nervous system's visual processing pathways.[3]

Core Pathophysiological Hypotheses

The exact mechanism underlying HPPD remains elusive, but research suggests it is not a result of drug metabolites or ongoing psychological distress alone. The primary neurobiological hypothesis centers on a chronic disinhibition of visual processors following hallucinogen exposure, leading to a state of cortical hyperexcitability.[3][4] This is thought to stem from a lasting imbalance between excitatory and inhibitory neurotransmission in the brain's visual pathways.

The serotonergic system, particularly the 5-HT₂A receptor, is a key area of investigation. Most classic hallucinogens are agonists or partial agonists of the 5-HT₂A receptor.[5][6][7] It is hypothesized that the intense stimulation of these receptors by a hallucinogen may lead to long-term neuroplastic changes. The prevailing theory suggests that this overstimulation results in the excitotoxic destruction or dysfunction of cortical inhibitory interneurons that are modulated by the serotonergic system.[1][3]

A crucial component of the leading hypothesis is the role of gamma-aminobutyric acid (GABA), the brain's primary inhibitory neurotransmitter. The theory posits that serotonergic hallucinogens cause damage to inhibitory interneurons that utilize GABA.[1][3][5] These GABAergic interneurons are critical for filtering and dampening sensory input within the visual cortex. Their dysfunction would lead to a loss of inhibitory control, resulting in a "noisy" or hyperexcitable visual system, which manifests as the perceptual disturbances seen in HPPD.[3][5] This provides a mechanistic explanation for symptoms like visual snow and afterimages, which can be conceptualized as a failure to suppress trailing or residual neural signals.[5]

Another prominent hypothesis, particularly relevant to the symptom of visual snow which frequently overlaps with HPPD, is thalamocortical dysrhythmia.[4][8] This model suggests a disruption in the rhythmic activity between the thalamus (a key sensory relay station, including the lateral geniculate nucleus for vision) and the cerebral cortex.[3] A failure of inhibitory mechanisms within this network could lead to the persistent perception of erroneous visual information.[8] Functional imaging studies in patients with visual snow syndrome have shown abnormalities in the lingual gyrus and other visual processing areas, lending support to this network-based view of the disorder.[1]

Quantitative Data and Clinical Findings

Quantitative data on HPPD is limited due to the rarity of the disorder and the lack of large-scale, controlled clinical trials. The available data comes primarily from case series, literature reviews, and surveys.

Table 1: Substances Associated with HPPD Onset This table summarizes findings from a 2018 literature review, indicating the number of studies and patients where specific substances were linked to HPPD induction.

| Substance Class | Specific Substance(s) | Number of Studies | Number of Patients | Reference |

| Classic Hallucinogens | LSD, Phencyclidine (PCP) | 14 | 294 | [1] |

| Cannabinoids | Cannabis, Synthetic Cannabinoids | - | 7+ | [1] |

| Empathogens | MDMA, MDA | - | - | [1] |

| Dissociatives | Ketamine, Dextromethorphan | - | - | [1] |

| Atypical Antipsychotics | Risperidone | 1 | 1 | [1] |

Table 2: Common Clinical Features of HPPD This table lists the primary visual disturbances as described by the DSM-5 and reported in clinical literature.

| Symptom Category | Specific Manifestations | Reference |

| Geometric Imagery | Geometric hallucinations | [1] |

| Motion Perception | False perceptions of movement in peripheral fields, trails of images (palinopsia), stroboscopic perception | [1][9] |

| Light & Color Phenomena | Flashes of color, intensified colors, halos around objects | [1][9] |

| Afterimages | Positive afterimages | [1] |

| Size & Shape Distortion | Macropsia (objects appear larger), Micropsia (objects appear smaller) | [1][9] |

| Visual Field Noise | Visual Snow (Aeropsia) | [2] |

Table 3: Reported Treatment Outcomes from Case Reports and Series This table summarizes the reported efficacy of various pharmacological agents used off-label to treat HPPD. The evidence is not from controlled trials.

| Medication Class | Medication | Reported Outcome | Reference |

| Benzodiazepines | Clonazepam | Symptom reduction | [10] |

| α2-Adrenergic Agonists | Clonidine | Significant improvement in some patients | [9] |

| Antiepileptics | Lamotrigine | Near complete remission in a case report | [9] |

| Atypical Antipsychotics | Risperidone | May worsen symptoms | [9] |

| SSRIs | Various | May initially exacerbate symptoms | [9] |

Experimental and Diagnostic Protocols

The diagnosis of HPPD is clinical and based on the criteria outlined in the DSM-5. There are no specific biomarkers for the condition. A thorough diagnostic process is crucial to rule out other potential causes of visual disturbances.

Caption: Diagnostic workflow for Hallucinogen Persisting Perception Disorder (HPPD).

While dedicated experimental protocols for HPPD are scarce, research in the overlapping field of Visual Snow Syndrome (VSS) provides insight into relevant techniques.

-

Neuroimaging: Functional MRI (fMRI) and PET scans have been used to investigate brain activity in VSS, identifying hypermetabolism and altered connectivity in visual processing areas like the lingual gyrus.[1][11] These non-invasive techniques could be applied to HPPD cohorts to map neural correlates of the perceptual disturbances.

-

Electrophysiology: Techniques like quantitative electroencephalography (qEEG) and transcranial magnetic stimulation (TMS) are used to assess cortical excitability.[12] Studies in VSS have shown evidence of occipital cortex hyperexcitability, a finding that aligns with the leading hypothesis for HPPD.[12][13]

-

Patient Surveys and Case Series Analysis: Much of the current understanding of HPPD is derived from the systematic collection and analysis of patient-reported data.[14] These studies help to characterize the range of symptoms, identify potential risk factors, and gather preliminary data on treatment responses.

Visualized Signaling Pathways and Logical Relationships

The following diagrams illustrate the hypothesized neurobiological mechanisms of HPPD.

References

- 1. Hallucinogen Persisting Perception Disorder: Etiology, Clinical Features, and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Hallucinogenic Persisting Perception Disorder: A Case Series and Review of the Literature [frontiersin.org]

- 3. Hallucinogen persisting perception disorder - Wikipedia [en.wikipedia.org]

- 4. Visual Snow: Updates on Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. blossomanalysis.com [blossomanalysis.com]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. Psychedelic drug - Wikipedia [en.wikipedia.org]

- 8. Visual snow syndrome - Wikipedia [en.wikipedia.org]

- 9. Hallucinogen-persisting perception disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological Treatment of Hallucinogen Persisting Perception Disorder (HPPD): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Visual snow syndrome: a review on diagnosis, pathophysiology, and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. droracle.ai [droracle.ai]

- 14. A Review of Hallucinogen Persisting Perception Disorder (HPPD) and an Exploratory Study of Subjects Claiming Symptoms of HPPD - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Biological Activity of HPPD-IN-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of HPPD-IN-4, a selective inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD). The information is intended for researchers, scientists, and professionals involved in herbicide and drug development.

Chemical Structure and Properties

This compound is a synthetic molecule belonging to the class of triketone HPPD inhibitors. Its chemical structure and key identifiers are summarized below.

| Identifier | Value |

| IUPAC Name | 2-[hydroxy-[6-[3-(trifluoromethyl)phenoxy]-3-pyridinyl]methylidene]cyclohexane-1,3-dione |

| Molecular Formula | C₁₉H₁₄F₃NO₄ |

| SMILES | C1CC(=O)C(=C(C2=CN=C(C=C2)OC3=CC=CC(=C3)C(F)(F)F)O)C(=O)C1 |

| InChI Key | DVWIQSGZSCENBF-UHFFFAOYSA-N |

| Molecular Weight | 377.3 g/mol |

Biological Activity and Quantitative Data

This compound is a potent and selective inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). The primary publicly available quantitative measure of its inhibitory activity is the half-maximal inhibitory concentration (IC50).

| Compound | Target Enzyme | IC50 (μM) | Reference Compound | IC50 (μM) |

| This compound (III-29) | Arabidopsis thaliana HPPD (AtHPPD) | 0.19 | Mesotrione | 0.28 |

Data sourced from a study on novel triketone-containing phenoxy nicotinyl inhibitors of HPPD.

Mechanism of Action and Signaling Pathway

HPPD is a key enzyme in the catabolism of tyrosine in most aerobic organisms. In plants, this pathway is crucial for the biosynthesis of plastoquinone and tocopherols (Vitamin E), which are essential components for photosynthesis and antioxidant defense.

This compound, as an HPPD inhibitor, blocks the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA). This inhibition leads to a depletion of plastoquinone and tocopherols. The lack of plastoquinone disrupts the photosynthetic electron transport chain, while the absence of tocopherols leaves chlorophyll susceptible to photo-oxidative damage. This ultimately results in the characteristic bleaching of plant tissues, followed by necrosis and death.

Below is a diagram illustrating the affected metabolic pathway.

Caption: Inhibition of HPPD by this compound disrupts tyrosine catabolism, leading to impaired photosynthesis and antioxidant defense, resulting in herbicidal effects.

Experimental Protocols

The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against HPPD, based on commonly cited methodologies.

HPPD Inhibition Assay (Coupled Enzyme Assay)

1. Principle: The activity of HPPD is determined by monitoring the formation of maleylacetoacetate, a downstream product of the reaction catalyzed by homogentisate 1,2-dioxygenase (HGD), which is coupled to the HPPD reaction. The increase in absorbance at 318 nm due to the formation of maleylacetoacetate is measured spectrophotometrically.

2. Reagents and Buffers:

-

Reaction Buffer: 20 mM HEPES, pH 7.0

-

Enzyme Solution: Purified recombinant HPPD (e.g., from Arabidopsis thaliana)

-

Coupling Enzyme: Homogentisate 1,2-dioxygenase (HGD)

-

Substrate: 4-Hydroxyphenylpyruvate (HPPA)

-

Cofactors: 0.1 mM FeSO₄, 2 mM Sodium Ascorbate

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO)

3. Assay Procedure:

-

Prepare a reaction mixture in a 96-well UV-transparent microplate.

-

To each well, add the reaction buffer, FeSO₄, sodium ascorbate, HGD, and varying concentrations of the test compound (this compound).

-

Initiate the reaction by adding the HPPD enzyme to the wells.

-

Immediately after adding the enzyme, add the substrate (HPPA) to all wells.

-

Monitor the change in absorbance at 318 nm over time at a constant temperature (e.g., 25°C) using a microplate reader.

-

The rate of reaction is calculated from the linear portion of the absorbance versus time curve.

-

The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Below is a diagram outlining the experimental workflow for determining the IC50 of HPPD inhibitors.

Caption: Experimental workflow for the determination of the IC50 value of this compound using a coupled enzyme assay.

Synthesis

The synthesis of this compound and related analogs has been described in the scientific literature. A likely synthetic route involves the reaction of a substituted phenoxy nicotinoyl chloride with 1,3-cyclohexanedione. The specific details of the multi-step synthesis, including reaction conditions and purification methods, can be found in specialized chemical synthesis publications.

Conclusion

This compound is a potent inhibitor of the plant enzyme HPPD, with a demonstrated high level of activity. Its mechanism of action through the disruption of the tyrosine catabolism pathway, leading to the inhibition of essential photosynthetic cofactors, makes it an effective herbicidal agent. The experimental protocols outlined provide a basis for the further in vitro characterization of this and similar compounds. Further research may focus on its in vivo efficacy, crop selectivity, and environmental safety profile.

In-Depth Technical Guide: HPPD-IN-4 Enzyme Kinetics and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzyme kinetics and binding affinity of HPPD-IN-4, a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD). This document is intended for researchers, scientists, and professionals in drug development and herbicide discovery.

Introduction to HPPD and this compound

4-hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme Fe(II)-dependent oxygenase that plays a crucial role in the catabolism of tyrosine in most aerobic organisms.[1][2] In plants, the product of the HPPD-catalyzed reaction, homogentisate, is a precursor for the biosynthesis of essential molecules like plastoquinone and tocopherols (Vitamin E).[3][4] Inhibition of HPPD disrupts these pathways, leading to a bleaching effect and eventual death of the plant, making it an effective target for herbicides.[3][5] In humans, HPPD inhibitors are used therapeutically to treat metabolic disorders such as tyrosinemia type I.[4]

This compound (also identified by the experimental code Y13161) is a selective and potent inhibitor of HPPD, primarily studied for its potential as a high-efficiency herbicide.[4] Understanding its kinetic properties and binding affinity is critical for the development of new and effective HPPD-targeted compounds.

Enzyme Kinetics of this compound

This compound has been characterized as a competitive and slow-binding inhibitor of HPPD.[4]

Table 1: Summary of Quantitative Data for this compound (Y13161) Inhibition

| Parameter | Value | Target Enzyme | Comments |

| IC50 | 0.19 µM | Not Specified | General value from a supplier.[6] |

| Ki | 24.16 ± 1.01 nM | Arabidopsis thaliana HPPD (AtHPPD) | Competitive inhibitor with respect to the substrate HPPA.[4] |

| Inhibition Type | Competitive, Slow-Binding | AtHPPD | Exhibits time-dependent inhibition.[4] |

Binding Affinity of this compound

The interaction of this compound with the active site of HPPD is believed to involve coordination with the Fe(II) ion and interactions with key amino acid residues.[4]

Experimental Protocols

HPPD Inhibition Assay (Coupled Enzyme Assay)

This method is commonly used to determine the inhibitory activity of compounds against HPPD.

Principle: The activity of HPPD is determined by monitoring the formation of maleylacetoacetate, a downstream product in the tyrosine catabolism pathway, which absorbs light at 318 nm. This is a coupled assay that requires homogentisate 1,2-dioxygenase (HGD) to convert the product of the HPPD reaction (homogentisate) to maleylacetoacetate.

Materials:

-

Recombinant HPPD enzyme

-

Recombinant HGD enzyme

-

4-hydroxyphenylpyruvate (HPPA) substrate

-

This compound (or other inhibitor)

-

Reaction Buffer (e.g., 20 mM HEPES, pH 7.0)

-

FeSO4

-

Sodium ascorbate

-

96-well UV-transparent microplates

-

UV/Vis plate reader

Procedure:

-

Prepare a reaction mixture containing reaction buffer, FeSO4, sodium ascorbate, and a sufficient amount of HGD.

-

Add a specific concentration of the HPPD enzyme to the reaction mixture.

-

To determine the IC50, add varying concentrations of this compound to the wells. For a control, add the vehicle (e.g., DMSO).

-

Pre-incubate the enzyme and inhibitor for a defined period to allow for binding, which is particularly important for slow-binding inhibitors.

-

Initiate the reaction by adding the substrate HPPA.

-

Immediately monitor the increase in absorbance at 318 nm over time using a plate reader at a constant temperature (e.g., 25°C).

-

The initial reaction rates are calculated from the linear portion of the progress curves.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Determination of Inhibition Constant (Ki) for Competitive Inhibitors

Principle: For a competitive inhibitor, the Ki can be determined by measuring the reaction rates at different substrate and inhibitor concentrations.

Procedure:

-

Follow the general procedure for the HPPD inhibition assay.

-

Perform the assay with multiple fixed concentrations of the inhibitor (this compound) and varying concentrations of the substrate (HPPA).

-

Generate Michaelis-Menten plots (reaction rate vs. substrate concentration) for each inhibitor concentration.

-

The data can be analyzed using a Lineweaver-Burk plot (1/rate vs. 1/[substrate]) or by non-linear regression fitting to the competitive inhibition model to determine the apparent Km at each inhibitor concentration.

-

A secondary plot of the apparent Km versus the inhibitor concentration will yield a straight line with a slope of Km/Ki and a y-intercept of Km, from which Ki can be calculated. Alternatively, the Cheng-Prusoff equation can be used to calculate Ki from the IC50 value if the inhibition is competitive and the substrate concentration and Km are known.[7]

Signaling Pathways and Experimental Workflows

Tyrosine Catabolism Pathway and HPPD Inhibition

HPPD is the second enzyme in the tyrosine catabolism pathway. Its inhibition leads to the accumulation of 4-hydroxyphenylpyruvate and a deficiency in homogentisate.[8][9][10]

Caption: Tyrosine catabolism pathway and the point of inhibition by this compound.

Impact of HPPD Inhibition on Plastoquinone and Tocopherol Biosynthesis in Plants

In plants, homogentisate is a precursor for both plastoquinone and tocopherol biosynthesis. Inhibition of HPPD by this compound depletes the pool of homogentisate, thereby blocking the synthesis of these vital compounds.[11][12][13][14][15]

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular and Evolution In Silico Studies Unlock the h4-HPPD C-Terminal Tail Gating Mechanism [mdpi.com]

- 3. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 6. This compound | C19H14F3NO4 | CID 171714296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Free energy calculations elucidate substrate binding, gating mechanism, and tolerance‐promoting mutations in herbicide target 4‐hydroxyphenylpyruvate dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tyrosine catabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Plastoquinone and Ubiquinone in Plants: Biosynthesis, Physiological Function and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Plastoquinone (PQ) in Photosynthesis: Structure, Role & Function [vedantu.com]

- 14. Plastoquinone - Wikipedia [en.wikipedia.org]

- 15. File:Plastoquinone Biosynthesis Pathway In Plants.png - Wikimedia Commons [commons.wikimedia.org]

Target Specificity of HPPD-IN-4 in Plants: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity of HPPD-IN-4, a novel inhibitor of the plant enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This compound, also identified as Compound III-29, demonstrates potent inhibitory activity and selectivity, making it a significant subject of study for the development of new-generation herbicides. This document collates available data on its inhibitory action, experimental protocols for its evaluation, and the molecular basis of its interaction with the target enzyme.

Core Concepts: HPPD Inhibition

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the tyrosine catabolism pathway in plants. It catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate, a precursor for the biosynthesis of essential molecules like plastoquinone and tocopherols (Vitamin E). Plastoquinone is a vital cofactor in the biosynthesis of carotenoids, which protect chlorophyll from photo-oxidation. Inhibition of HPPD disrupts this pathway, leading to a depletion of these essential molecules, which manifests as a characteristic bleaching of the plant tissues, followed by necrosis and death.

Quantitative Analysis of this compound Inhibition

This compound has been identified as a selective and potent inhibitor of HPPD. The primary quantitative measure of its efficacy is the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The inhibitory activity of this compound has been determined against Arabidopsis thaliana HPPD (AtHPPD).

| Compound | Target Enzyme | IC50 (μM) | Reference |

| This compound (Compound III-29) | Arabidopsis thaliana HPPD (AtHPPD) | 0.19 | [1] |

| Mesotrione (Commercial Herbicide) | Arabidopsis thaliana HPPD (AtHPPD) | 0.28 | [1] |

As the data indicates, this compound exhibits superior in vitro inhibitory activity against AtHPPD compared to the commercial herbicide mesotrione.[1]

Signaling Pathway and Mechanism of Action

The mechanism of action of this compound follows the established pathway of HPPD inhibitors. By binding to the active site of the HPPD enzyme, it blocks the synthesis of homogentisate. This leads to a cascade of downstream effects, ultimately resulting in plant death.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro HPPD Inhibition Assay

This protocol details the method used to determine the IC50 value of this compound against Arabidopsis thaliana HPPD (AtHPPD).

a. Expression and Purification of AtHPPD:

-

The gene encoding AtHPPD is cloned into an expression vector (e.g., pET-28a) and transformed into a suitable bacterial host (e.g., E. coli BL21).

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

The bacterial cells are harvested, lysed, and the recombinant AtHPPD protein is purified using affinity chromatography (e.g., Ni-NTA affinity chromatography).

-

The purity and concentration of the enzyme are determined using SDS-PAGE and a protein assay (e.g., Bradford assay).

b. Enzyme Inhibition Assay:

-

The assay is performed in a reaction buffer containing phosphate buffer, ascorbic acid, and FeSO4.

-

A solution of the purified AtHPPD enzyme is pre-incubated with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for a specified time at a controlled temperature.

-

The enzymatic reaction is initiated by the addition of the substrate, 4-hydroxyphenylpyruvate (HPP).

-

The reaction is allowed to proceed for a defined period and then stopped, typically by the addition of an acid.

-

The activity of the enzyme is determined by measuring the formation of the product, homogentisate, or by monitoring the consumption of the co-substrate, oxygen, using an oxygen electrode.

-

The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Herbicidal Activity Bioassay (Post-emergence)

This protocol describes the evaluation of the herbicidal efficacy of this compound when applied to plants that have already germinated and emerged from the soil.

a. Plant Cultivation:

-

Seeds of various weed species (both broadleaf and monocotyledonous) are sown in pots containing a suitable soil mix.

-

The plants are grown in a controlled environment (greenhouse) with defined temperature, humidity, and light conditions until they reach a specific growth stage (e.g., 2-3 leaf stage).

b. Herbicide Application:

-

This compound is formulated as a sprayable solution, typically with the addition of a surfactant to ensure uniform coverage.

-

The formulated herbicide is applied to the plants at various dosages (e.g., grams of active ingredient per hectare).

-

A control group of plants is treated with a blank formulation (without the active ingredient).

c. Evaluation of Herbicidal Effect:

-

The treated plants are returned to the controlled environment and observed over a period of time (e.g., 14-21 days).

-

The herbicidal injury is visually assessed at regular intervals, scoring symptoms such as bleaching, necrosis, and growth inhibition on a standardized scale (e.g., 0% for no effect to 100% for complete plant death).

-

The fresh weight of the aerial parts of the plants may also be measured at the end of the experiment to quantify the growth inhibition.

Crop Safety Bioassay

This protocol is designed to assess the phytotoxic effects of this compound on crop species to determine its selectivity.

a. Crop Plant Cultivation:

-

Seeds of crop plants of interest (e.g., wheat, peanuts) are sown and grown under the same controlled conditions as the weed species in the herbicidal activity assay.

b. Herbicide Application:

-

This compound is applied to the crop plants at dosages that are effective against weeds.

c. Evaluation of Phytotoxicity:

-

The crop plants are monitored for any signs of injury, such as stunting, discoloration, or malformation.

-

The severity of the phytotoxic effects is rated visually over time.

-

At the end of the experiment, agronomic parameters such as plant height and biomass may be measured and compared to untreated control plants to quantify any negative impact on crop growth. Preliminary tests have indicated that this compound is safer than the commercial herbicide mesotrione on wheat and peanuts.[1]

Molecular Basis of Target Specificity

The specificity of this compound for its target enzyme can be understood through computational modeling techniques such as molecular docking and molecular dynamics simulations. These methods provide insights into the binding interactions between the inhibitor and the active site of the HPPD enzyme.

Molecular Docking: This technique predicts the preferred orientation of this compound when bound to the AtHPPD active site. The results of molecular docking studies can reveal key amino acid residues that interact with the inhibitor through hydrogen bonds, hydrophobic interactions, and other non-covalent forces.

Molecular Dynamics Simulations: These simulations provide a dynamic view of the inhibitor-enzyme complex over time, helping to assess the stability of the binding interactions predicted by molecular docking.

The stability of the complex formed by this compound and AtHPPD has been verified through these computational methods, providing a molecular basis for its inhibitory activity.[1]

Conclusion

This compound is a highly effective and selective inhibitor of plant HPPD, demonstrating superior in vitro activity compared to existing commercial herbicides. The detailed experimental protocols and the understanding of its molecular interactions with the target enzyme provide a solid foundation for its further development as a novel herbicide. The data presented in this guide underscores the potential of this compound for applications in agriculture, offering a new tool for weed management with favorable crop safety profiles. Further research into its off-target effects and performance in diverse plant species will be crucial for its successful deployment.

References

The Core Mechanism of HPPD Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides are a critical class of compounds in modern weed science, offering a distinct mode of action that leads to the characteristic bleaching of susceptible plant species. First introduced in the 1980s, their precise mechanism was not fully elucidated until the late 1990s.[1] This guide provides an in-depth technical overview of the mode of action of HPPD inhibitors, intended for professionals engaged in herbicide research, development, and related scientific fields.

The Target Enzyme: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

HPPD is a non-heme, iron (II)-dependent oxygenase that plays a crucial role in the catabolism of the amino acid tyrosine in most aerobic organisms.[2][3] In plants, the pathway involving HPPD is not only catabolic but also anabolic, providing essential molecules for various physiological processes. The enzyme catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).[2][4] This reaction is a key step in the pathway that ultimately leads to the production of plastoquinone and tocopherols (Vitamin E).[2][5]

Biochemical Pathway and Mechanism of Inhibition

The primary mode of action of HPPD inhibitors is the competitive inhibition of the HPPD enzyme.[6][7] By binding to the active site of HPPD, these herbicides block the conversion of HPPA to HGA.[6] This inhibition disrupts the tyrosine catabolic pathway, leading to a cascade of downstream effects that are ultimately lethal to the plant.

The inhibition of HPPD prevents the formation of homogentisate, which is a critical precursor for the biosynthesis of two vital groups of molecules in plants:

-

Plastoquinone: An essential cofactor in the photosynthetic electron transport chain and a necessary component for the activity of phytoene desaturase, a key enzyme in the carotenoid biosynthesis pathway.[1][7][8][9]

-

Tocopherols (Vitamin E): Potent antioxidants that protect cellular membranes from oxidative damage.[1][6][9]

The following diagram illustrates the tyrosine catabolism pathway and the point of inhibition by HPPD herbicides.

Physiological Effects in Susceptible Plants

The inhibition of HPPD and the subsequent depletion of plastoquinone and tocopherols lead to a series of detrimental physiological effects in susceptible weeds:

-

Inhibition of Carotenoid Biosynthesis: The lack of plastoquinone, a necessary cofactor for phytoene desaturase, halts the production of carotenoids.[6][9][10] Carotenoids are pigments that protect chlorophyll from photo-oxidation.

-

Chlorophyll Degradation and Bleaching: Without the protective shield of carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic "bleaching" symptom where the plant tissues turn white or translucent.[1][6][9][10][11]

-

Oxidative Stress: The depletion of tocopherols, which are antioxidants, leaves the plant vulnerable to oxidative damage from reactive oxygen species (ROS) generated during photosynthesis.[1][6]

-

Disruption of Photosynthesis: The lack of plastoquinone directly impairs the photosynthetic electron transport chain, further contributing to the plant's demise.[5][9]

-

Growth Stoppage and Plant Death: The combination of these effects leads to a cessation of growth and, ultimately, the death of the susceptible plant.[1][6]

Chemical Classes of HPPD Inhibitors

HPPD inhibitors are a chemically diverse group of herbicides, which are broadly classified into three main families based on their chemical structure:[1][7]

-

Triketones: This class is based on a natural allelochemical called leptospermone.[1] Examples include mesotrione and tembotrione.

-

Pyrazolones: This class includes herbicides such as topramezone.[7]

-

Isoxazoles: This family includes isoxaflutole and pyrasulfotole.[7]

A new class of azole carboxamides is also in development.[12][13]

Quantitative Data: Inhibitory Activity

The efficacy of HPPD inhibitors can be quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki) against the HPPD enzyme. Lower values indicate higher potency. The following table summarizes the reported inhibitory activities of several HPPD inhibitors.

| Herbicide | Chemical Class | Target Organism | IC50 / Ki Value | Reference |

| Mesotrione | Triketone | Arabidopsis thaliana | 25 - 100 pM (Ki) | [14] |

| Fenquinotrione | Triketone | Rice | 27.2 nM (IC50) | [8] |

| Fenquinotrione | Triketone | Arabidopsis thaliana | 44.7 nM (IC50) | [8] |

| Nitisinone | Triketone | Not Specified | 173 nM (IC50) | [8] |

| HPPD-IN-1 | Not Specified | Arabidopsis thaliana | 0.248 µM (IC50) | [8] |

| HPPD-IN-2 | Not Specified | Arabidopsis thaliana | Potent | [8] |

| HPPD-IN-3 | Not Specified | Not Specified | 10 nM (IC50) | [8] |

| HPPD-IN-4 | Not Specified | Not Specified | 0.19 µM (IC50) | [8] |

| HPPD-IN-5 | Not Specified | Not Specified | 0.21 µM (IC50) | [8] |

| HPPD/PPO-IN-1 | Not Specified | Arabidopsis thaliana | 0.12 µM (IC50 for HPPD) | [8] |

| NTBC | Triketone | Rat Liver | ~40 nM (IC50) | [15] |

Experimental Protocols

HPPD Enzyme Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds against the HPPD enzyme.

Materials:

-

Purified recombinant HPPD enzyme

-

Purified recombinant homogentisate 1,2-dioxygenase (HGD) enzyme (for coupled assay)

-

4-hydroxyphenylpyruvate (HPPA) substrate

-

Test inhibitor compound

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.0, 0.1 mM FeSO4, 2 mM sodium ascorbate)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 318 nm

Procedure:

-

Prepare a reaction mixture in each well of the microplate containing the assay buffer, a sufficient amount of HGD, and varying concentrations of the test inhibitor.

-

Pre-incubate the mixture at a controlled temperature (e.g., 25-30°C) for a short period.

-

Initiate the enzymatic reaction by adding a mixture of the HPPA substrate and the HPPD enzyme to each well.

-

Immediately begin monitoring the change in absorbance at 318 nm over time. The increase in absorbance corresponds to the formation of maleylacetoacetate, a downstream product of HGA oxidation by HGD.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the percentage of inhibition relative to a control reaction without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[12]

Quantification of Chlorophyll and Carotenoids

This protocol describes a common method for extracting and quantifying chlorophyll and carotenoid pigments from plant tissue.

Materials:

-

Fresh or frozen plant leaf tissue

-

Mortar and pestle

-

Liquid nitrogen (optional, for frozen tissue)

-

Acetone (100% and 80%) or other suitable solvent (e.g., methanol, ethanol)

-

Magnesium carbonate (optional, to neutralize acids)

-

Centrifuge and centrifuge tubes

-

Spectrophotometer

Procedure:

-

Accurately weigh a small amount of fresh or frozen leaf tissue (e.g., 0.1 g).

-

Grind the tissue in a mortar and pestle with a small amount of solvent (and liquid nitrogen if using frozen tissue) until a homogenous slurry is formed. Adding a pinch of magnesium carbonate can help prevent chlorophyll degradation.

-

Transfer the slurry to a centrifuge tube and add a known volume of solvent to extract the pigments.

-

Centrifuge the extract to pellet the solid debris.

-

Carefully transfer the supernatant to a clean tube.

-

Measure the absorbance of the supernatant at specific wavelengths using a spectrophotometer. For acetone extracts, the typical wavelengths are 470 nm, 645 nm, and 663 nm.

-

Calculate the concentrations of chlorophyll a, chlorophyll b, and total carotenoids using established equations (e.g., Lichtenthaler's equations).[4][10]

Weed Resistance to HPPD Inhibitors

As of 2022, three broadleaf weed species have evolved resistance to HPPD-inhibiting herbicides: Palmer amaranth (Amaranthus palmeri), waterhemp (Amaranthus tuberculatus), and wild radish (Raphanus raphanistrum).[3][5] The primary mechanism of resistance identified in these species is enhanced metabolic detoxification of the herbicide, often mediated by cytochrome P450 monooxygenases.[3][5] Target-site resistance, due to mutations in the HPPD gene, has been slower to evolve in weeds compared to other herbicide classes.[14]

Herbicide-Tolerant Crops

The development of crops resistant to HPPD inhibitors has been achieved through genetic engineering. Two main strategies have been employed:

-

Overexpression of a resistant bacterial HPPD enzyme: Introducing a gene from a bacterium that produces an HPPD enzyme that is not sensitive to the herbicide.[5][12][13]

-

Overexpression of transgenes for HPPD and a microbial gene that enhances substrate production: Increasing the amount of the plant's own HPPD enzyme to overcome the inhibitory effect, sometimes in combination with a gene that increases the availability of the HPPA substrate.[5][12][13]

Isoxaflutole-resistant soybean is commercially available, and soybeans resistant to other HPPD inhibitors like mesotrione are expected to be available in the near future.[5][12][13]

Conclusion

HPPD inhibitors represent a powerful tool in weed management due to their specific and highly effective mode of action. A thorough understanding of the biochemical and physiological consequences of HPPD inhibition is essential for the development of new, more effective herbicides, for managing weed resistance, and for the engineering of herbicide-tolerant crops. This guide has provided a comprehensive technical overview of the core principles underlying the action of HPPD-inhibiting herbicides to aid researchers and professionals in this field.

References

- 1. Measuring chlorophylls and carotenoids in plant tissue [protocols.io]

- 2. Herbicides as Weed Control Agents: State of the Art: I. Weed Control Research and Safener Technology: The Path to Modern Agriculture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]

- 4. 5.2 Chlorophyll and carotenoid content – ClimEx Handbook [climexhandbook.w.uib.no]

- 5. experts.illinois.edu [experts.illinois.edu]

- 6. afst.valahia.ro [afst.valahia.ro]

- 7. medchemexpress.com [medchemexpress.com]

- 8. scispace.com [scispace.com]

- 9. jkip.kit.edu [jkip.kit.edu]

- 10. researchgate.net [researchgate.net]

- 11. Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ceur-ws.org [ceur-ws.org]

The Tyrosine Catabolism Pathway: A Technical Guide to the Inhibition by HPPD-IN-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxyphenylpyruvate dioxygenase (HPPD) is a critical enzyme in the tyrosine catabolism pathway, responsible for the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA). This pathway is essential for the biosynthesis of vital compounds such as plastoquinone and tocopherols in plants. Inhibition of HPPD disrupts this pathway, leading to a characteristic bleaching phenotype and subsequent plant death, making it a key target for herbicide development. In humans, the pathway is crucial for amino acid metabolism, and targeted inhibition of HPPD has therapeutic applications in treating metabolic disorders like hereditary tyrosinemia type I by preventing the accumulation of toxic metabolites.

This technical guide provides an in-depth overview of the biochemical pathway inhibited by HPPD-IN-4, a selective inhibitor of HPPD. It includes quantitative data, detailed experimental methodologies for assessing inhibitor potency, and visualizations of the pathway and experimental workflows.

Biochemical Pathway Inhibited by this compound

This compound selectively targets and inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This Fe(II)-dependent, non-heme oxygenase catalyzes the second step in the catabolism of tyrosine. The inhibition of HPPD by this compound blocks the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA). This blockage leads to the accumulation of HPPA and a deficiency in downstream metabolites. In plants, the lack of HGA prevents the synthesis of plastoquinone and tocopherols (Vitamin E), which are essential for photosynthesis and antioxidant defense, respectively. This disruption of vital processes ultimately results in the herbicidal effect.

Quantitative Data for this compound

This compound, also known as Compound III-29, is a selective inhibitor of HPPD. The following table summarizes the available quantitative data for this inhibitor.

| Inhibitor | Target Enzyme | IC50 | CAS Number |

| This compound | HPPD | 0.19 µM | 3028731-23-6 |

Table 1: Quantitative Inhibitory Data for this compound [1][2][3][4]

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) is a key experiment to quantify the potency of an enzyme inhibitor. While the specific protocol used for this compound is not publicly available, a general and widely used method for determining the IC50 of HPPD inhibitors is a spectrophotometric enzyme assay. This method monitors the activity of HPPD by measuring the consumption of its substrate or the formation of its product.

Spectrophotometric Assay for HPPD Inhibition (Representative Protocol)

This protocol is a representative method and may require optimization for specific experimental conditions.

1. Materials and Reagents:

-

Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana or human)

-

4-hydroxyphenylpyruvate (HPPA) substrate solution

-

Ascorbate

-

Catalase

-

FeSO4

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance in the UV range

2. Enzyme Activity Assay Principle:

The activity of HPPD can be monitored by the decrease in absorbance at a specific wavelength corresponding to the consumption of the substrate, HPPA. The reaction is initiated by the addition of the enzyme to a reaction mixture containing the substrate and necessary cofactors.

3. Experimental Workflow:

4. Detailed Method:

-

Preparation of Reagents: Prepare all solutions in the assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

Assay Setup: In a 96-well plate, add the assay buffer, cofactor solution (ascorbate, catalase, and FeSO4), and varying concentrations of this compound. Include control wells with no inhibitor (100% activity) and no enzyme (background).

-

Enzyme Addition: Add the recombinant HPPD enzyme to all wells except the background control.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the HPPA substrate solution to all wells.

-

Data Acquisition: Immediately begin monitoring the decrease in absorbance at the appropriate wavelength (e.g., 310 nm) over a set period using a microplate reader.

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.

-

Logical Relationship of Inhibition

The inhibitory effect of this compound on the target enzyme and the subsequent biological outcome can be represented as a logical flow.

Conclusion

This compound is a potent and selective inhibitor of 4-hydroxyphenylpyruvate dioxygenase, a key enzyme in the tyrosine catabolism pathway. Its ability to disrupt this pathway makes it a valuable tool for research in herbicide development and potentially for therapeutic applications. The methodologies and data presented in this guide provide a comprehensive technical overview for professionals in the field, facilitating further investigation and application of HPPD inhibitors.

References

- 1. Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibition of Carotenoid Biosynthesis by HPPD-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, with a specific focus on the inhibitory compound HPPD-IN-4 and its role in the disruption of carotenoid biosynthesis. This document details the mechanism of action of HPPD inhibitors, presents quantitative data on their efficacy, outlines detailed experimental protocols for their evaluation, and provides visual representations of the key biological pathways and experimental workflows. Due to the limited public data on this compound, this guide utilizes the well-characterized and commercially significant HPPD inhibitor, mesotrione, as a representative example to illustrate the broader principles and methodologies.

Introduction to HPPD Inhibition

4-hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme iron(II)-dependent oxygenase that plays a crucial role in the catabolism of tyrosine in most aerobic organisms. In plants, the enzymatic reaction catalyzed by HPPD is a critical step in the biosynthesis of plastoquinone and tocopherol. Plastoquinone is an essential cofactor for phytoene desaturase, a key enzyme in the carotenoid biosynthesis pathway.

HPPD inhibitors are a class of compounds that block the active site of the HPPD enzyme. This inhibition leads to a depletion of plastoquinone, which in turn inhibits phytoene desaturase activity. The result is an accumulation of the colorless carotenoid precursor, phytoene, and a significant reduction in the production of colored carotenoids such as β-carotene, lutein, and zeaxanthin. This disruption of carotenoid biosynthesis leads to the characteristic bleaching or whitening of plant tissues, as the chlorophyll is no longer protected from photo-oxidation, ultimately resulting in plant death. This mechanism of action has led to the successful development of HPPD inhibitors as herbicides.

Mechanism of Action of HPPD Inhibitors

HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA). HPPD inhibitors are competitive inhibitors that bind to the active site of the enzyme, preventing the binding of the natural substrate, HPPA. The inhibition of HPPD disrupts the tyrosine catabolism pathway, which has significant downstream effects in plants.

The primary consequence of HPPD inhibition in plants is the indirect inhibition of carotenoid biosynthesis. This occurs through the following cascade of events:

-

HPPD Inhibition: The inhibitor molecule occupies the active site of the HPPD enzyme.

-

HGA Depletion: The production of homogentisate (HGA) is blocked.

-

Plastoquinone Deficiency: HGA is a precursor for the synthesis of plastoquinone. Therefore, HPPD inhibition leads to a deficiency in plastoquinone.

-

Phytoene Desaturase Inhibition: Plastoquinone is an essential cofactor for the enzyme phytoene desaturase (PDS), which is responsible for converting the colorless phytoene into colored carotenoids.

-

Carotenoid Biosynthesis Blockage: The lack of functional PDS leads to the accumulation of phytoene and a halt in the production of downstream carotenoids.

-

Chlorophyll Degradation: Carotenoids play a vital photoprotective role by quenching triplet chlorophyll and scavenging reactive oxygen species. Without carotenoids, chlorophyll is rapidly destroyed by light, leading to the characteristic bleaching symptoms.

Quantitative Data on HPPD Inhibitors

The efficacy of HPPD inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the HPPD enzyme by 50%.

| Inhibitor | IC50 (µM) | Target Organism/Enzyme | Reference |

| This compound | 0.19 | Not Specified | Commercial Vendor Data |

| Mesotrione | 0.283 | Arabidopsis thaliana HPPD | [1] |

| HPPD-IN-1 | 0.248 | Arabidopsis thaliana HPPD | [1] |

| HPPD-IN-3 | 0.01 | Not Specified | [1] |

| Fenquinotrione | 0.0447 | Arabidopsis thaliana HPPD | [1] |

| Leptospermone | 12.1 | Not Specified | [1] |

Effects of HPPD Inhibition on Carotenoid Profile

The inhibition of HPPD leads to significant alterations in the carotenoid profile of treated plants. The following table summarizes the observed effects of mesotrione application on various carotenoids in perennial ryegrass.

| Carotenoid | Effect of Mesotrione Treatment | Reference |

| Phytoene | Increased | [2] |

| β-Carotene | Decreased | [2] |

| Lutein | Decreased | [2] |

| Violaxanthin | Decreased | [2] |

| Zeaxanthin | Increased | [2] |

The increase in phytoene is a direct consequence of the inhibition of phytoene desaturase. The decrease in β-carotene, lutein, and violaxanthin reflects the overall suppression of the carotenoid biosynthesis pathway. The increase in zeaxanthin may be a stress response by the plant.[2]

Experimental Protocols

In Vitro HPPD Enzyme Inhibition Assay (Spectrophotometric)

This protocol describes a coupled enzyme assay to determine the inhibitory activity of compounds against HPPD. The formation of the product, homogentisate, is coupled to its subsequent oxidation by homogentisate 1,2-dioxygenase (HGD), and the resulting product, maleylacetoacetate, is monitored spectrophotometrically.[3]

Materials:

-

Recombinant HPPD enzyme

-

Recombinant HGD enzyme

-

4-hydroxyphenylpyruvate (HPPA) substrate solution

-

FeSO4 solution

-

Sodium ascorbate solution

-

HEPES buffer (pH 7.0)

-

Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of reading absorbance at 318 nm

Procedure:

-

Prepare Reaction Mixture: In each well of the 96-well plate, prepare the reaction mixture containing HEPES buffer, FeSO4, sodium ascorbate, and HGD enzyme.

-

Add Inhibitor: Add the desired concentrations of the test inhibitor or vehicle control (e.g., DMSO) to the respective wells.

-

Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 30°C) for a short period (e.g., 5 minutes).

-

Add HPPD Enzyme: Add the recombinant HPPD enzyme to all wells except for the negative control wells.

-

Initiate Reaction: Start the enzymatic reaction by adding the HPPA substrate solution to all wells.

-

Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 318 nm at regular intervals for a defined period (e.g., 15-30 minutes).

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time curves. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Extraction and Quantification of Carotenoids from Plant Tissue by HPLC

This protocol outlines the steps for extracting carotenoids from plant tissue and quantifying them using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Plant tissue (fresh, frozen, or freeze-dried)

-

Liquid nitrogen

-

Mortar and pestle or a tissue homogenizer

-

Extraction solvent (e.g., acetone, ethanol, or a mixture of hexane:acetone:ethanol)

-

Butylated hydroxytoluene (BHT) as an antioxidant

-

Saponification solution (e.g., methanolic KOH)

-

Partitioning solvent (e.g., diethyl ether or petroleum ether)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Rotary evaporator or nitrogen stream for solvent evaporation

-

HPLC system with a C18 or C30 reverse-phase column and a photodiode array (PDA) detector

-

Mobile phase solvents (e.g., acetonitrile, methanol, ethyl acetate)

-

Carotenoid standards (e.g., β-carotene, lutein, violaxanthin, zeaxanthin, phytoene)

Procedure:

-

Sample Preparation: Weigh a known amount of plant tissue (e.g., 100-500 mg). If fresh, freeze it in liquid nitrogen to halt enzymatic activity.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle with liquid nitrogen.

-

Extraction: Transfer the powdered tissue to a tube and add the extraction solvent containing BHT. Vortex or sonicate the mixture to ensure thorough extraction. Repeat the extraction until the tissue residue is colorless.

-

Saponification (Optional): To remove chlorophylls and lipids that may interfere with the analysis, a saponification step can be included. Add methanolic KOH to the extract and incubate in the dark.

-

Partitioning: Add a partitioning solvent (e.g., diethyl ether) and a saturated NaCl solution to the extract to separate the carotenoids into the organic phase.

-

Drying and Evaporation: Collect the organic phase containing the carotenoids and dry it over anhydrous sodium sulfate. Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at low temperature.

-

Reconstitution: Re-dissolve the dried carotenoid extract in a small, known volume of the initial HPLC mobile phase.

-

HPLC Analysis: Inject an aliquot of the reconstituted extract into the HPLC system. Separate the carotenoids using a suitable gradient elution program.

-

Detection and Quantification: Monitor the eluting carotenoids at their respective maximum absorption wavelengths (typically between 400-500 nm) using the PDA detector. Identify the carotenoids by comparing their retention times and absorption spectra with those of authentic standards. Quantify the concentration of each carotenoid by comparing the peak area with a standard curve generated from known concentrations of the standards.

Visualizations

Figure 1. The carotenoid biosynthesis pathway and the point of inhibition by HPPD inhibitors.

Figure 2. A generalized experimental workflow for the evaluation of HPPD inhibitors.

References

Preliminary Herbicidal Activity Spectrum of a Novel HPPD Inhibitor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary herbicidal activity spectrum of a representative 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, bicyclopyrone. Bicyclopyrone serves as a model to understand the efficacy, mechanism of action, and experimental evaluation of this class of herbicides.

Introduction to HPPD-Inhibiting Herbicides

HPPD-inhibiting herbicides are a significant class of compounds used for selective weed control in various crops.[1][2] They act by blocking the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key component in the biochemical pathway responsible for plastoquinone and tocopherol biosynthesis in plants.[3] Inhibition of this enzyme leads to a depletion of carotenoids, which are essential for protecting chlorophyll from photo-oxidation.[2] The resulting effect is a characteristic bleaching of the plant tissues, followed by necrosis and death of susceptible weed species.[2] Bicyclopyrone is a member of the triketone subclass of HPPD inhibitors and is utilized for the control of a broad spectrum of broadleaf and grass weeds in crops such as corn and sugarcane.[3][4]

Mechanism of Action

The molecular initiating event for this class of herbicides is the competitive inhibition of the HPPD enzyme. By binding to the active site of HPPD, bicyclopyrone prevents the conversion of 4-hydroxyphenylpyruvate to homogentisate, a crucial precursor for the synthesis of plastoquinone. Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is involved in the carotenoid biosynthesis pathway. The disruption of this pathway leads to the accumulation of phytoene and a subsequent loss of carotenoids. Without the protective effect of carotenoids, chlorophyll is rapidly degraded by sunlight, leading to the characteristic bleaching symptoms and eventual plant death.[2][3]

References

An In-depth Technical Guide to the Molecular Target Analysis of HPPD Inhibitors, with a Focus on HPPD-IN-4

Disclaimer: Publicly available information on a specific compound designated "HPPD-IN-4" is extremely limited. This guide provides a comprehensive overview of the molecular target analysis of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors as a class of compounds, incorporating the single available data point for this compound. The methodologies and pathways described are representative of the research and development process for this class of inhibitors.

Introduction to 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) and its Inhibitors

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the catabolic pathway of tyrosine.[1][2] This non-heme iron(II)-dependent dioxygenase catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).[2][3] In plants, HGA is a crucial precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E), which are essential for photosynthesis and antioxidant protection.[1][2] Inhibition of HPPD disrupts these vital processes, leading to a characteristic bleaching of plant tissues and ultimately, plant death, making it an effective target for herbicides.[1][4] In humans, HPPD inhibitors are used to treat hereditary tyrosinemia type I.[1]

HPPD inhibitors are a diverse class of chemicals, primarily categorized into three main structural families: triketones, pyrazolones, and diketonitriles.[1][5] These compounds act by chelating the iron ion at the active site of the HPPD enzyme, preventing its catalytic function.[2][6]

Molecular Target: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

The primary molecular target of this compound and other related inhibitors is the enzyme 4-hydroxyphenylpyruvate dioxygenase. By inhibiting this enzyme, these compounds disrupt the tyrosine catabolism pathway.

Signaling Pathway: Tyrosine Catabolism

HPPD inhibitors directly interfere with the tyrosine catabolism pathway. The inhibition of HPPD leads to the accumulation of HPPA and a deficiency in the downstream product, homogentisate. This blockage has significant consequences, particularly in plants, where homogentisate is a precursor for essential molecules.

References

- 1. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-Hydroxyphenylpyruvate dioxygenase inhibitors in combination with safeners: solutions for modern and sustainable agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]

- 6. Design, synthesis and herbicidal activity of new iron chelating motifs for HPPD-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on HPPD Inhibitor Phytotoxicity: A Technical Guide

Disclaimer: Initial searches for a specific compound designated "HPPD-IN-4" did not yield any publicly available research data. This guide therefore provides an in-depth overview of the early-stage research on the phytotoxicity of the broader class of 4-hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides, drawing upon established research in the field. This information is intended for researchers, scientists, and drug development professionals.

Introduction to HPPD-Inhibiting Herbicides and Their Mechanism of Action

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the tyrosine catabolism pathway in most aerobic organisms. In plants, this enzyme is crucial for the biosynthesis of plastoquinone and tocopherols (vitamin E).[1][2][3] HPPD-inhibiting herbicides work by blocking this enzyme, leading to a cascade of phytotoxic effects.

The inhibition of HPPD prevents the conversion of 4-hydroxyphenylpyruvate to homogentisate, a precursor for plastoquinone and tocopherols.[2][3][4] Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme involved in carotenoid biosynthesis.[1][3] The depletion of carotenoids, which protect chlorophyll from photo-oxidation, results in the characteristic bleaching symptoms observed in susceptible plants, followed by necrosis and death.[1][3] The lack of tocopherols also contributes to oxidative stress within the plant cells.[3]

HPPD inhibitors are a diverse group of chemicals, including isoxazoles, pyrazoles, and triketones.[3][5] They are used for selective pre- and post-emergence control of a wide range of broadleaf and grass weeds in various crops like corn, sorghum, and sugarcane.[1][6]

Quantitative Data on HPPD Inhibitor Phytotoxicity

The phytotoxicity of HPPD-inhibiting herbicides is typically quantified by parameters such as the Growth Reduction (GR) values (e.g., GR10, GR50, GR90, representing the herbicide concentration causing 10%, 50%, and 90% growth reduction, respectively) and the Selectivity Index (SI). The SI is the ratio of the GR value for a crop to that of a weed, indicating the herbicide's safety margin for the crop.

Below is a summary of quantitative data from a study on the novel HPPD-inhibiting herbicide QYM201.

Table 1: Phytotoxicity of QYM201 on Wheat and Various Weed Species

| Plant Species | GR10 (g a.i. ha⁻¹) | GR50 (g a.i. ha⁻¹) | GR90 (g a.i. ha⁻¹) | Selectivity Index (SI) vs. Weeds (based on GR50) |

| Wheat Hybrids | ||||

| Zhengmai 9023 | 86.8 | 215.4 | - | - |

| Zhoumai 18 | 95.2 | 230.1 | - | - |

| Xinong 509 | 102.3 | 255.6 | - | - |

| Weed Species | ||||

| Alopecurus aequalis | 25.1 | 55.2 | 121.3 | 3.90 - 4.63 |

| Alopecurus japonicus | 30.5 | 68.9 | 155.8 | 3.13 - 3.71 |

| Capsella bursa-pastoris | 28.7 | 63.4 | 140.5 | 3.40 - 4.03 |

| Descurainia sophia | 22.6 | 50.8 | 114.2 | 4.24 - 5.03 |

Data extracted from a study on QYM201, a novel HPPD-inhibiting herbicide. The SI values were calculated based on the GR50 values of the wheat hybrids relative to the weed species.[7]

Experimental Protocols for Assessing Phytotoxicity

The following sections detail typical methodologies for evaluating the phytotoxicity of HPPD-inhibiting herbicides in a greenhouse setting.

Plant Material and Growth Conditions

-

Plant Species: Include both target weed species and non-target crop species to assess efficacy and selectivity. For example, a study on QYM201 used wheat hybrids (Triticum aestivum L.) and several weed species such as Alopecurus aequalis, Alopecurus japonicus, Capsella bursa-pastoris, and Descurainia sophia.[7]

-

Germination and Growth: Seeds are typically sown in pots containing a suitable substrate like a mixture of soil, sand, and organic matter. Plants are grown in a greenhouse under controlled conditions of temperature, humidity, and photoperiod (e.g., 25/18°C day/night temperature, 14-hour photoperiod).[7]

Herbicide Application

-

Timing: Herbicides are generally applied at a specific growth stage of the plants, for instance, when weeds are at the 3-4 leaf stage.[7]

-

Method: A cabinet sprayer equipped with a flat-fan nozzle is commonly used to ensure uniform application of the herbicide solution at a specified spray volume (e.g., 450 L ha⁻¹).[7]

-

Dosage: A range of herbicide doses is applied to determine the dose-response relationship. This typically includes a non-treated control and several concentrations of the active ingredient.

Data Collection and Analysis

-

Visual Assessment: Phytotoxicity symptoms, such as bleaching, chlorosis, and necrosis, are visually assessed at regular intervals after treatment (e.g., 7, 14, and 21 days after treatment).

-

Biomass Measurement: The above-ground parts of the plants are harvested at the end of the experiment (e.g., 21 days after treatment), and the fresh or dry weight is measured.[7]

-

Data Analysis: The percentage of growth reduction is calculated relative to the untreated control. These data are then used to determine the GR values by fitting the data to a log-logistic model.[7]

Visualizations

Signaling Pathway of HPPD Inhibitor Phytotoxicity

Caption: Signaling pathway of HPPD inhibitor-induced phytotoxicity.

Experimental Workflow for Herbicide Phytotoxicity Assessment

Caption: General experimental workflow for assessing herbicide phytotoxicity.

References

- 1. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]

- 2. p-Hydroxyphenylpyruvate dioxygenase inhibitor-resistant plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Physiological and Molecular Characterization of Hydroxyphenylpyruvate Dioxygenase (HPPD)-inhibitor Resistance in Palmer Amaranth (Amaranthus palmeri S.Wats.) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past" by Amit J. Jhala, Vipan Kumar et al. [digitalcommons.unl.edu]

- 7. Greenhouse and field evaluation of a novel HPPD-inhibiting herbicide, QYM201, for weed control in wheat - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bleaching Symptoms Caused by HPPD-IN-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

HPPD-IN-4 is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key component in the tyrosine catabolism pathway in plants.[1][2] Inhibition of this enzyme disrupts essential downstream biosynthetic pathways, leading to characteristic bleaching symptoms and eventual plant death. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for investigating its effects, and a summary of relevant quantitative data. The information is intended to support researchers and professionals in the fields of herbicide development, plant physiology, and biochemistry.

Mechanism of Action: The Pathway to Bleaching

This compound, like other HPPD inhibitors, acts by blocking the enzymatic conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).[3] This seemingly simple inhibition has profound and cascading consequences for the plant, primarily through the disruption of two critical biosynthetic pathways that rely on HGA as a precursor:

-

Plastoquinone Biosynthesis: Homogentisate is an essential building block for plastoquinone, a vital component of the photosynthetic electron transport chain. Plastoquinone also serves as a critical cofactor for the enzyme phytoene desaturase, which is a key step in the carotenoid biosynthesis pathway.

-

Tocopherol (Vitamin E) Biosynthesis: HGA is also a precursor for the synthesis of tocopherols, which are powerful antioxidants that protect cellular membranes from oxidative damage.

The inhibition of HPPD by this compound leads to a deficiency in both plastoquinone and tocopherols. The lack of plastoquinone directly impedes the synthesis of carotenoids. Carotenoids are pigments that play a crucial role in photoprotection by quenching excess light energy and scavenging reactive oxygen species (ROS) that are generated during photosynthesis. Without the protective shield of carotenoids, chlorophyll, the primary photosynthetic pigment, is highly susceptible to photo-oxidation by sunlight. The destruction of chlorophyll results in the loss of green coloration in the plant tissues, leading to the characteristic white or "bleached" appearance.[3][4]

The following diagram illustrates the signaling pathway disrupted by this compound:

Quantitative Data

The inhibitory effect of this compound and the resulting impact on plant physiology can be quantified through various assays. The following tables summarize key quantitative data for this compound and other representative HPPD inhibitors.

Table 1: In Vitro HPPD Enzyme Inhibition

| Compound | IC50 (µM) | Target Organism/Enzyme | Reference |

| This compound | 0.19 | Not Specified | [1][2] |

| HPPD-IN-1 | 0.248 | Arabidopsis thaliana HPPD (AtHPPD) | [1] |

| Mesotrione | 0.283 | Arabidopsis thaliana HPPD (AtHPPD) | [1] |

| Nitisinone | 0.173 | 4-hydroxyphenylpyruvate dioxygenase | [1] |

| Fenquinotrione | 0.0272 (rice), 0.0447 (A. thaliana) | Rice and Arabidopsis thaliana HPPD | [1] |

Table 2: Effects on Plant Physiology (Hypothetical Data for this compound based on typical HPPD inhibitor effects)

| Treatment | Chlorophyll Content (mg/g FW) | Total Carotenoid Content (µg/g FW) | Plastoquinone Level (µg/g FW) | Visual Bleaching Score (0-5) |

| Control | 2.5 ± 0.2 | 450 ± 30 | 50 ± 5 | 0 |

| This compound (1 µM) | 1.2 ± 0.1 | 200 ± 25 | 22 ± 4 | 2 |

| This compound (10 µM) | 0.4 ± 0.05 | 75 ± 10 | 8 ± 2 | 4 |

| This compound (50 µM) | < 0.1 | < 10 | < 2 | 5 |

Note: FW = Fresh Weight. The data in Table 2 is illustrative and would need to be determined experimentally for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the bleaching symptoms caused by this compound.

In Vitro HPPD Enzyme Inhibition Assay

This assay determines the concentration of this compound required to inhibit the activity of the HPPD enzyme by 50% (IC50).

Materials:

-

Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)

-

4-hydroxyphenylpyruvate (HPPA) substrate solution

-

Ascorbate

-

FeSO4

-

Homogentisate 1,2-dioxygenase (HGD) for a coupled assay

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.0)

-

96-well UV-transparent microplates

-

Microplate reader capable of measuring absorbance at 318 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, FeSO4, ascorbate, and HGD.

-

Add varying concentrations of this compound (or DMSO for the control) to the wells of the microplate.

-

Add the HPPD enzyme to each well and incubate for a pre-determined time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the HPPA substrate to each well.

-

Immediately begin monitoring the increase in absorbance at 318 nm, which corresponds to the formation of maleylacetoacetate by HGD from the homogentisate produced by HPPD.[5]

-

Calculate the initial reaction rates for each concentration of this compound.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]

Quantification of Chlorophyll and Carotenoid Content

This protocol measures the reduction in photosynthetic pigments in plants treated with this compound.

Materials:

-

Plant leaf tissue (e.g., from Arabidopsis thaliana or a target weed species)

-

Mortar and pestle or tissue homogenizer

-

Centrifuge and centrifuge tubes

-

Spectrophotometer

Procedure:

-

Treat plants with different concentrations of this compound and a control solution.

-

After a set period (e.g., 7-14 days), harvest a known weight of fresh leaf tissue from both treated and control plants.

-

Homogenize the leaf tissue in 80% acetone in dim light to prevent pigment degradation.[7]

-

Centrifuge the homogenate (e.g., at 5000 x g for 5-10 minutes) to pellet the cell debris.

-

Transfer the supernatant to a clean tube and record the final volume.

-

Measure the absorbance of the supernatant at 663 nm, 645 nm, and 470 nm using the spectrophotometer.

-